molecular formula C12H6I2S3 B8260978 2,5-bis(5-iodothiophen-2-yl)thiophene CAS No. 104499-99-2

2,5-bis(5-iodothiophen-2-yl)thiophene

Cat. No.: B8260978
CAS No.: 104499-99-2
M. Wt: 500.2 g/mol
InChI Key: UBTCAGOSLSIKMP-UHFFFAOYSA-N
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Description

5,5’‘-Diiodo-2,2’5’,2’'-terthiophene: is a chemical compound with the molecular formula C12H6I2S3 . It is a derivative of terthiophene, where two iodine atoms are substituted at the 5 and 5’’ positions of the terthiophene ring system. This compound is of significant interest in the field of organic electronics and materials science due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’‘-Diiodo-2,2’:5’,2’‘-terthiophene typically involves the iodination of 2,2’:5’,2’‘-terthiophene. One common method is the reaction of 2,2’:5’,2’'-terthiophene with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene can undergo substitution reactions where the iodine atoms are replaced by other functional groups. For example, it can react with organometallic reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction Reactions: While less common, 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Grignard reagents, organolithium compounds, palladium catalysts.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, bases such as potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: New terthiophene derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation and Reduction Reactions: Modified terthiophene compounds with altered oxidation states.

Scientific Research Applications

Chemistry: 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene is used as a building block in the synthesis of more complex organic molecules and polymers. It is particularly valuable in the development of organic semiconductors and conductive polymers.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of terthiophene, including 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene, are studied for their potential use in bioelectronics and as components in biosensors.

Industry: In the industrial sector, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 5,5’‘-Diiodo-2,2’:5’,2’‘-terthiophene is primarily related to its electronic properties. The presence of iodine atoms at the 5 and 5’’ positions significantly alters the electronic distribution within the terthiophene ring system, enhancing its ability to participate in electronic conduction and charge transfer processes. This makes it an effective component in organic electronic devices, where it can facilitate the movement of electrons or holes through the material.

Comparison with Similar Compounds

    5,5’‘-Dibromo-2,2’5’,2’'-terthiophene: Similar to 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene but with bromine atoms instead of iodine. It has slightly different electronic properties due to the different halogen atoms.

    2,2’5’,2’'-Terthiophene: The parent compound without any halogen substitution. It has different reactivity and electronic properties compared to its halogenated derivatives.

    5,5’‘-Diiodo-2,2’-bithiophene: A related compound with two thiophene rings instead of three. It has different structural and electronic characteristics.

Uniqueness: 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene is unique due to the presence of iodine atoms, which significantly influence its electronic properties. The larger atomic size and higher electronegativity of iodine compared to other halogens like bromine or chlorine result in distinct reactivity and electronic behavior. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.

Properties

IUPAC Name

2,5-bis(5-iodothiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6I2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTCAGOSLSIKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)I)C3=CC=C(S3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6I2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146508
Record name 2,2':5',2''-Terthiophene, 5,5''-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104499-99-2
Record name 2,2':5',2''-Terthiophene, 5,5''-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104499992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2':5',2''-Terthiophene, 5,5''-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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